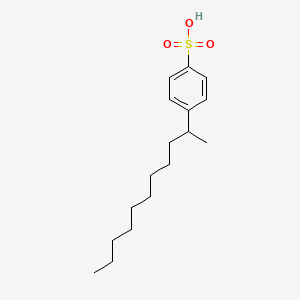

Benzenesulfonic acid, 4-sec-undecyl-

Description

Properties

CAS No. |

124743-20-0 |

|---|---|

Molecular Formula |

C17H28O3S |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

4-undecan-2-ylbenzenesulfonic acid |

InChI |

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20/h11-15H,3-10H2,1-2H3,(H,18,19,20) |

InChI Key |

WBMNOQLPFPMDME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-sec-undecylbenzenesulfonic acid and related derivatives:

Key Observations :

Branching Effects: Branched derivatives like 4-sec-undecyl- and 4-(10-methylundecyl)- exhibit higher solubility in nonpolar solvents compared to linear analogs (e.g., 4-dodecyl-) due to disrupted crystallinity .

Acidity : All derivatives retain strong acidity (comparable to sulfuric acid) due to the sulfonic acid group, enabling catalytic roles in alkylation reactions .

Thermal Stability : Linear chains (e.g., 4-dodecyl-) have higher melting points (~44°C for benzenesulfonic acid ), while branched analogs melt at lower temperatures.

Q & A

Advanced Research Question

- Fluorescent Labeling : React with tyrosine residues in proteins under mild alkaline conditions (pH 8–9), monitoring fluorescence at λex/λem = 280/320 nm .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with serum albumin or enzymes .

- Molecular Dynamics Simulations : Use SMILES/InChI descriptors (e.g., InChIKey=GWCMKOHVMSHWKI-UHFFFAOYSA-M from ) to model hydrophobic interactions with lipid bilayers .

How can computational chemistry predict the solubility and acid dissociation constant (pKa) of 4-sec-undecylbenzenesulfonic acid?

Advanced Research Question

- pKa Prediction : Employ quantum mechanical calculations (e.g., DFT/B3LYP) with solvation models (COSMO-RS). Benzenesulfonic acid derivatives typically exhibit pKa ≈ −2.8 in water .

- Solubility Modeling : Use Hansen solubility parameters (δd, δp, δh) to predict miscibility in polar aprotic solvents (e.g., DMSO) .

What strategies resolve contradictions in reported bioactivity data for 4-sec-undecylbenzenesulfonic acid derivatives?

Advanced Research Question

- Meta-Analysis : Compare IC50 values across studies, controlling for variables like assay pH (e.g., pH 7.4 vs. 6.5 alters sulfonic group ionization) .

- Structural Analogues : Test truncated alkyl chains (e.g., C10 vs. C14) to isolate chain-length effects on antimicrobial or cytotoxic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.